1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea
Description
This urea derivative features a unique substitution pattern with two methoxy groups: one on the 2-methoxyphenyl ring and another on the ethyl chain. The analysis below relies on structural and synthetic parallels with analogous urea derivatives.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-18-9-8-15-14(17)16-10-13(20-3)11-6-4-5-7-12(11)19-2/h4-7,13H,8-10H2,1-3H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJKPQVPEMKCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC=CC=C1OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea typically involves the reaction of 2-methoxyphenylacetonitrile with methoxyethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxy-substituted benzoic acids, while reduction could produce methoxy-substituted phenylethylamines.
Scientific Research Applications
Chemistry
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions:
- Synthesis of Complex Molecules : It can be utilized to create derivatives with enhanced properties or biological activities.
- Reagent in Organic Transformations : The compound can act as a reagent in reactions such as nucleophilic substitutions and coupling reactions.
Biology
In biological research, this compound is explored for its potential in enzyme inhibition and receptor binding studies:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : The compound's ability to bind to receptors makes it a candidate for drug development targeting various diseases.
Industry
The compound is also relevant in industrial applications:
- Production of Specialty Chemicals : It is used in the synthesis of chemicals with unique properties for applications in materials science.
- Pharmaceutical Development : As an intermediate, it plays a role in the production of pharmaceuticals, particularly those targeting cancer and other serious conditions.
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea exhibits promising biological activities:
- Anticancer Properties : It has been studied for its potential to inhibit heat shock protein 90 (Hsp90), which is implicated in cancer cell survival. Inhibition of Hsp90 can lead to the degradation of client oncoproteins, inducing apoptosis in cancer cells.
- Antimicrobial Activity : Initial findings suggest antimicrobial properties; however, further research is needed to fully characterize these effects.
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates organic synthesis |
| Biology | Enzyme inhibition | Potential therapeutic target |
| Receptor binding | Drug development candidate | |
| Industry | Specialty chemicals production | Unique properties for materials science |
| Pharmaceutical development | Intermediate in drug synthesis |
Case Studies
- Anticancer Research : A study explored the effects of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea on Hsp90 inhibition. Results indicated significant cytotoxicity against cancer cell lines, highlighting its potential as an anticancer agent.
- Enzyme Inhibition Studies : Research demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disorder treatments.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and urea moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea Derivatives
Key Observations :
Comparison with Target Compound :
- The target’s synthesis likely requires methoxy group introduction via alkylation or etherification, similar to .
- High-yield one-step methods (e.g., ) could be advantageous for scalability compared to multi-step approaches.
Biological Activity
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors.
1. Carbonic Anhydrase Inhibition
Recent studies suggest that urea derivatives can act as inhibitors of carbonic anhydrases (CAs), which are important metalloenzymes involved in physiological processes such as pH regulation and ion transport. Compounds similar to 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea have shown promising inhibitory activity against human carbonic anhydrase II (hCA II), with implications for treating conditions like glaucoma and edema .
2. Antimicrobial Activity
Research has indicated that urea derivatives exhibit antimicrobial properties. For instance, compounds structurally related to 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea have been tested against various bacterial strains, demonstrating moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) around 250 μg/mL .
Pharmacological Effects
The pharmacological profile of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea includes:
Anti-inflammatory Properties
Studies have shown that similar urea compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For example, certain derivatives have demonstrated the ability to reduce TNFα production in vitro, indicating their role as anti-inflammatory agents .
Antitumor Activity
Some urea derivatives have been evaluated for their antitumor effects. In vitro studies indicated that these compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Further research is needed to establish the specific pathways involved for 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea.
Case Studies
Several case studies highlight the biological activity of urea derivatives:
- Study on Carbonic Anhydrase Inhibition : A series of urea compounds were synthesized and tested for their inhibitory effects on hCA II. The most potent inhibitors exhibited IC50 values in the nanomolar range, demonstrating significant potential for therapeutic applications in conditions related to CA dysfunction .
- Antimicrobial Efficacy Assessment : A comparative study evaluated various urea derivatives against standard bacterial strains. The results showed that certain modifications in the chemical structure enhanced antimicrobial potency, making them suitable candidates for further development as antimicrobial agents .
Q & A
Q. What are the common synthetic routes for 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the formation of urea linkages via nucleophilic attack on isocyanate intermediates. Key steps include:
- Coupling reactions to introduce methoxyphenyl and methoxyethyl groups .
- Use of catalysts like triethylamine or palladium complexes to enhance reaction efficiency .
- Purification via column chromatography or recrystallization, monitored by HPLC or NMR to confirm >95% purity .
Q. Which physicochemical properties are critical for experimental design, and how are they characterized?
Essential properties include:
- Solubility : Tested in polar (e.g., DMSO) and non-polar solvents using UV-Vis spectroscopy .
- Stability : Assessed via accelerated degradation studies under varying pH and temperature, analyzed by LC-MS .
- Thermodynamic properties : Melting point and logP values determined via differential scanning calorimetry (DSC) and shake-flask methods, respectively .
Q. What analytical techniques are recommended for structural elucidation?
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and urea backbone .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
- X-ray crystallography (if crystalline) to resolve 3D conformation and intermolecular interactions .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may require low temperatures to suppress hydrolysis .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) enhance coupling efficiency; computational modeling (DFT) identifies transition states to refine conditions .
- In-line monitoring : Use of FTIR or Raman spectroscopy to track intermediate formation in real time .
Q. How do structural modifications influence biological activity, and what methods validate these effects?
- Structure-activity relationship (SAR) : Systematic substitution of methoxy groups or ethyl chains, followed by enzymatic assays (e.g., kinase inhibition) .
- Molecular docking : Predict binding affinities to targets like GPCRs or cytochrome P450, validated by surface plasmon resonance (SPR) .
- Metabolic stability : Assessed via liver microsome assays, with LC-MS/MS quantifying metabolite formation .
Q. What methodologies resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability or off-target effects. Solutions include:
- Orthogonal assays : Confirm initial findings using complementary techniques (e.g., fluorescence polarization vs. ELISA) .
- Proteomic profiling : Identify unintended interactions via affinity purification-mass spectrometry .
- Dose-response analysis : Establish EC₅₀/IC₅₀ curves to differentiate specific vs. nonspecific effects .
Q. How can computational tools predict the compound’s reactivity and stability in complex biological systems?
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or serum proteins to predict bioavailability .
- Quantum mechanical calculations : Estimate bond dissociation energies for oxidative stability .
- Machine learning : Train models on PubChem data to forecast metabolic pathways or toxicity .
Q. What strategies assess the compound’s toxicity and metabolic fate in preclinical models?
- In vitro cytotoxicity : MTT assays on HEK-293 or HepG2 cells .
- In vivo PK/PD studies : Administer radiolabeled compound to rodents, with tissue distribution analyzed via autoradiography .
- Reactive metabolite screening : Trapping assays with glutathione or cyanide to identify electrophilic intermediates .
Q. How is the compound’s stability under varying storage and experimental conditions evaluated?
- Forced degradation studies : Expose to light (ICH Q1B), heat (40–60°C), and humidity (75% RH), monitoring degradation products via UPLC .
- Excipient compatibility : Test with common buffers (PBS, Tris-HCl) using isothermal calorimetry .
- Long-term stability : Store at −80°C, 4°C, and 25°C, with periodic sampling over 6–12 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
